
4-Bromophenetole
Overview
Description
4-Bromophenetole (CAS 588-96-5), also known as 4-bromophenyl ethyl ether, is a brominated aromatic ether with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . It is a colorless liquid with a melting point of 4°C and a boiling point of 233°C at atmospheric pressure . The compound has a density of 1.407 g/mL at 20°C and a refractive index of 1.55–1.552 . Its primary applications include serving as a key intermediate in organic synthesis, particularly in the production of liquid crystals, OLED materials, and pharmaceutical precursors . Safety data highlight its irritant properties, necessitating precautions to avoid skin and eye contact (S24/25 hazard code) .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenetole can be synthesized through the etherification of p-bromophenol with diethyl sulfate. The reaction involves heating p-bromophenol with diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using similar etherification reactions but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenetole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form phenetole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 4-ethoxyphenol, 4-ethoxybenzonitrile, and 4-ethoxyaniline.
Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.
Reduction: The major product is phenetole.
Scientific Research Applications
Synthesis and Organic Chemistry
Cross-Coupling Reactions:
4-Bromophenetole is widely used as a reagent in cross-coupling reactions, particularly in the synthesis of aryl ethers and other complex organic molecules. It serves as a substrate in reactions such as the Suzuki and Stille reactions, which are fundamental methods for forming carbon-carbon bonds in organic synthesis .
Table 1: Summary of Cross-Coupling Reactions Involving this compound
Reaction Type | Example Products | Reference |
---|---|---|
Suzuki | Aryl ethers, pharmaceuticals | |
Stille | Aryl ethers, fine chemicals |
Pharmaceutical Applications
Intermediate in Drug Synthesis:
this compound acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom can be substituted or modified to create derivatives that exhibit biological activity. For instance, it has been utilized in the development of anti-inflammatory and analgesic drugs .
Case Study: Hepatotoxicity Studies
Research has indicated that metabolites of 4-bromophenol (a related compound) can exhibit hepatotoxic effects; however, studies suggest that this compound itself shows limited toxicity due to rapid conjugation processes that mitigate its harmful effects . This characteristic makes it a suitable candidate for further pharmaceutical development.
Material Science
Flame Retardants:
In material science, this compound is explored for its potential use as a flame retardant. Brominated compounds are known for their effectiveness in reducing flammability in polymers and textiles. The incorporation of this compound into polymer matrices can enhance fire resistance without significantly compromising mechanical properties .
Environmental Science
Toxicological Assessments:
The environmental impact of brominated compounds, including this compound, has been assessed through various toxicological studies. These studies focus on understanding the degradation pathways and potential accumulation of brominated phenols in ecosystems. The findings indicate that while some brominated phenols may pose risks to aquatic life, the specific risks associated with this compound require further investigation to establish clear environmental safety profiles .
Analytical Chemistry
Detection and Quantification:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in environmental samples and biological matrices. This capability is crucial for monitoring exposure levels and assessing the compound's impact on health and the environment .
Mechanism of Action
The mechanism of action of 4-Bromophenetole involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
4-Bromophenetole belongs to the class of brominated aryl ethers. Its reactivity and physical properties are influenced by the para-substituted bromine atom and the ethoxy (-OCH₂CH₃) group. Below is a comparative analysis with structurally related compounds:
Table 1: Physical and Chemical Properties of this compound and Analogues
Functional Group and Reactivity Comparison
- Ether vs. Alcohol : The ethoxy group in this compound is less polar than the hydroxyl group in 4-Bromophenethyl alcohol, resulting in lower water solubility. However, the alcohol derivative is more reactive in nucleophilic substitution due to the -OH group’s ability to act as a leaving group under certain conditions .
- Ether vs. Ester : 4-Bromophenyl acetate’s ester group (-OAc) is more electrophilic than the ethoxy group, making it prone to hydrolysis and transesterification reactions. This contrasts with this compound’s stability in basic conditions .
- Substituent Position : 2-Bromoanisole (ortho-substituted) exhibits lower symmetry and a higher dipole moment compared to the para-substituted this compound, leading to differences in boiling points and crystal packing .
Biological Activity
4-Bromophenetole, a brominated phenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, particularly focusing on its anticancer properties, antimicrobial activity, and potential applications in drug development.
Chemical Structure and Properties
This compound (CHBrO) features a bromine atom substituted on the phenolic ring, which significantly influences its biological activity. The compound is characterized by its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic environments, a property that enhances its efficacy against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, research has demonstrated that certain bromophenol derivatives exhibit significant cytotoxicity against various cancer cell lines.
Key Findings:
- In vitro Studies: A study reported that derivatives of bromophenols, including this compound, showed potent activity against human cancer cell lines such as A549 (lung), Bel7402 (liver), and HepG2 (liver) with IC values ranging from 1.72 to 10 μg/mL .
- Mechanism of Action: The mechanism involves inhibition of cell migration and invasion, which are critical processes in cancer metastasis. For instance, compound 4g demonstrated an inhibition ratio of 88.2% against A549 cells at a concentration of 10 μg/mL .
Compound | Cell Line | IC (μg/mL) | Inhibition Ratio (%) |
---|---|---|---|
4g | A549 | 10 | 88.2 |
4g | Bel7402 | 10 | 71.9 |
4g | HepG2 | 10 | 85.2 |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. The compound has been shown to be effective against multidrug-resistant Gram-negative bacteria.
Research Insights:
- Antibiotic Properties: A study highlighted that this compound possesses antibiotic activity, making it a candidate for developing new antimicrobial agents against resistant strains .
- Mechanism: The antimicrobial action is attributed to its ability to disrupt bacterial membranes and interfere with cellular processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of bromophenol derivatives indicates that the substitution pattern on the phenolic ring is crucial for enhancing biological activity. For instance:
- Bromination Effects: Increased bromination on the phenolic moiety tends to enhance anticancer activities, as observed in comparative studies between mono- and di-brominated compounds .
- Functional Group Influence: The presence of secondary amino groups at specific positions has been shown to significantly influence the efficacy of these compounds against cancer cells .
Case Studies
Several case studies illustrate the potential applications of this compound in therapeutic contexts:
- Anticancer Drug Development: The synthesis of novel bromophenol derivatives incorporating indolin-2-one moieties has shown promising results in preclinical trials for cancer treatment.
- Antimicrobial Formulations: Research into formulations containing this compound as an active ingredient is ongoing, focusing on its use in topical applications for skin infections caused by resistant bacteria.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Bromophenetole, and how can its purity be verified?
- Methodology : this compound (C₈H₉BrO) is typically synthesized via the Williamson ether synthesis, where 4-bromophenol reacts with ethyl bromide in the presence of a base (e.g., K₂CO₃). Post-reaction purification involves distillation (boiling point: 233°C) to isolate the product .
- Purity Verification : Use gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis. Compare retention times with commercial standards (>95.0% purity) . Structural confirmation requires nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) to validate the ethoxy group (C-O-C stretch at ~1250 cm⁻¹) and aromatic bromine substitution .
Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?
- Resolution Strategy : Cross-validate using multiple techniques (e.g., GC-MS for molecular ion peaks and fragmentation patterns). If NMR signals deviate from literature values (e.g., NIST Chemistry WebBook), assess solvent effects (deuterochloroform vs. DMSO) or potential degradation (e.g., hydrolysis under acidic conditions) . Document uncertainties in instrument calibration and sample preparation .
Q. What safety protocols are critical when working with this compound?
- Guidelines : Classified as Xi (irritant), it requires handling in a fume hood with PPE (gloves, lab coat). Store in amber glass under inert gas (argon/nitrogen) to prevent light-induced decomposition. Waste disposal must comply with halogenated organic compound regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?
- Experimental Design : Vary solvent polarity (e.g., acetone vs. DMF), base strength (KOH vs. NaH), and temperature (reflux vs. room temperature). Monitor byproducts (e.g., 4-bromophenol residue) via thin-layer chromatography (TLC) or HPLC. Use kinetic studies to identify rate-limiting steps (e.g., nucleophilic substitution efficiency) .
Q. What strategies enable selective functionalization of this compound’s ethoxy group versus its aromatic ring?
- Mechanistic Insights : The ethoxy group is electron-donating, directing electrophilic substitution to the para position. To functionalize the ethoxy group (e.g., O-alkylation), use strong alkylating agents (e.g., methyl iodide) with phase-transfer catalysts. For aromatic bromination, employ FeBr₃ as a Lewis acid under controlled stoichiometry .
Q. How can this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Application : The bromine atom in this compound acts as a leaving group for palladium-catalyzed couplings. For example, react with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in a toluene/water mixture. Monitor conversion via GC-MS and isolate biaryl ether products via column chromatography .
Q. What analytical approaches quantify trace impurities in this compound for pharmaceutical-grade applications?
- Techniques : Use high-resolution mass spectrometry (HRMS) to detect halogenated byproducts (e.g., dibromo derivatives). For quantitative impurity profiling, develop a validated HPLC method with a C18 column and UV detection at 254 nm. Calibrate against certified reference materials (CRMs) .
Q. Data Management and Reporting
Q. How should raw and processed data from this compound experiments be organized in publications?
- Best Practices : Include raw spectral data (NMR, FTIR) in appendices, while processed data (e.g., integration values, coupling constants) belong in the main text. For thermal stability studies (TGA/DSC), report decomposition temperatures and enthalpy changes in tabular format .
Q. What statistical methods address variability in replicate synthesis batches?
- Analysis : Apply ANOVA to assess batch-to-batch variability in yield or purity. Use Grubbs’ test to identify outliers in GC retention times or melting points (mp: 4°C) .
Q. Advanced Challenges
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Approach : Perform density functional theory (DFT) calculations to map electron density distributions (e.g., Fukui indices) and predict sites for electrophilic/nucleophilic attack. Validate models with experimental kinetic data .
Q. What are the limitations of using this compound in large-scale industrial applications, and how can they be mitigated?
Properties
IUPAC Name |
1-bromo-4-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUYYXUATWMVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060426 | |
Record name | Benzene, 1-bromo-4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-96-5 | |
Record name | 4-Bromophenetole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophenetole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-4-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BROMOPHENETOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0L17BX1WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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